Superior TrkA Inhibitory Potency Compared to the Closest In-Patent Analog
In a direct head-to-head comparison within the same patent (WO2013176970), the target compound (designated 'Tri-substituted urea derivative 1') inhibits TrkA kinase with an IC50 of 6.5 nM, representing a 1.7-fold improvement in potency over the next exemplified analog, 'Tri-substituted urea derivative 2', which has an IC50 of 11 nM [1]. Both values were measured using the same fluorescence-based peptide phosphorylation assay, ensuring direct comparability [2]. This quantitative differentiation is critical for users requiring maximal TrkA target engagement at lower compound concentrations, minimizing potential off-target effects associated with higher dosing.
| Evidence Dimension | TrkA kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.5 nM |
| Comparator Or Baseline | Tri-substituted urea derivative 2: IC50 = 11 nM |
| Quantified Difference | 1.7-fold greater potency |
| Conditions | Fluorescently labeled peptide substrate phosphorylation assay (identical protocol) |
Why This Matters
A 1.7-fold potency advantage ensures lower compound usage in cellular and in vivo models, reducing cost and potential solvent toxicity while maintaining robust TrkA suppression.
- [1] INTEDE. Target and Its Patented Drug(s): Tropomyosin-related kinase A (TrkA). Patent ID: WO2013176970. Representative Drug(s): D0UQ2G (IC50 = 6.5 nM); D0CG8N (IC50 = 11 nM). View Source
- [2] PMC4027631. TrkA Kinase Inhibitors, Compositions and Methods Thereof. Biological Assay: TrkA kinase activity was measured as the ability of the enzyme to phosphorylate a fluorescently labeled peptide substrate. View Source
